Pro-Lys

Descripción general

Descripción

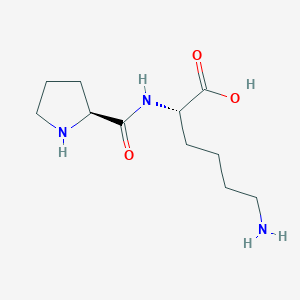

“Pro-Lys” is a dipeptide composed of the amino acids proline (Pro) and lysine (Lys) . It has been found in various contexts, such as a component of larger peptides or proteins . For instance, it is part of the nuclear localization signal (NLS) of the simian virus 40 (SV40), which is composed of seven amino acids, this compound-Lys-Lys-Arg-Lys-Val (PKKKRKV) .

Synthesis Analysis

The synthesis of “this compound” would typically involve peptide bond formation between the carboxyl group of proline and the amino group of lysine. This process could be facilitated by peptide synthesis techniques . In the context of larger proteins, “this compound” sequences can be generated through the process of protein synthesis, where the specific sequence of amino acids is dictated by the genetic code .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H21N3O3 . It has an average mass of 243.303 Da and a monoisotopic mass of 243.158295 Da . The structure of “this compound” would include the cyclic structure of proline connected to the linear structure of lysine via a peptide bond .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would largely depend on the context in which it is found. As a part of larger proteins, “this compound” could be involved in various protein modification reactions, such as phosphorylation or glycosylation . In aqueous solutions, “this compound” and other peptides have been found to have varying solubilities, which can be modeled using equations of state .

Aplicaciones Científicas De Investigación

1. Inhibition of Weibel-Palade Body Exocytosis

Pro-Lys-containing peptides like ITF1697 have demonstrated efficacy in experimental models of microvascular disorders. ITF1697, a chemically modified form of these peptides, showed effectiveness in protecting microcirculation from ischemia/reperfusion injury, inhibiting leukocyte and platelet adhesion, and inhibiting endothelial cell activation. This highlights its potential in treating various microvascular disorders (Bertuglia et al., 2007).

2. Role in Inhibiting Intestinal H+/Peptide Symporter

The dipeptide derivative Lys[Z(NO(2))]-Pro has been identified as a competitive inhibitor of mammalian PEPT1, an intestinal H+/peptide symporter. This discovery is significant for understanding the physiological and pharmacological roles of PEPT1, as well as for identifying its substrate binding domain (Knütter et al., 2001).

3. Activation of Insulin Receptor Protein Tyrosine Kinase

Poly(Lys), a variant of this compound, has been found to activate the protein tyrosine kinase of the insulin receptor. This activation was stable, reversible, and optimal under specific conditions, suggesting potential applications in insulin receptor-related research (Rosen & Lebwohl, 1988).

4. ACE Inhibitory and Insulin Secretion Stimulative Activities

This compound, as part of fermented fish sauce, exhibited angiotensin I-converting enzyme (ACE) inhibitory activity and stimulated insulin secretion in cultured insulinoma cells. This suggests potential applications in managing hypertension and diabetes (Ichimura et al., 2003).

5. Proteomics and Protein Analysis

This compound plays a role in proteomics, particularly in the use of multiple proteases for protein identification and quantification. Proteases like LysC show advantages in the quantification of Lys-labeled proteins, highlighting the importance of this compound in proteomic research (Ma et al., 2013).

6. Heterologous Expression and Protein Hydrolysate Production

The lysyl endopeptidase Lys-C, associated with this compound, has been used for the production of tailor-made protein hydrolysates with bioactive properties. Increased expression and activity of Lys-C in Escherichia coli suggest potential applications in producing hydrolysates with specific biological functions [(Stressler et al., 2016)](https://consensus.app/papers/expression-propeptide-supported-refolding-stressler/3646bfc89b305e5ca0df12575e2278a5/?utm_source=chatgpt).

7. Investigating Endoproteolytic Cleavage in Prohormones

Research on this compound sequences in pro-neuropeptide Y (pro-NPY) has provided insights into the specificity of endoproteases responsible for cleaving prohormones at basic amino acid sites. This has implications for understanding posttranslational processing in various hormones and peptides (Dickerson et al., 1990).

8. Cardiovascular Research

Proteomic techniques, including the use of this compound, have been applied in cardiovascular research, specifically in studying the cardiac extracellular matrix (ECM). This approach has enabled insights into ECM remodelling, a key aspect of many cardiovascular diseases (Barallobre-Barreiro et al., 2016).

9. Neutralizing Heparin-based Anticoagulants

A dendrigraft of poly-l-lysine has been shown to neutralize the anticoagulant activity of various heparins more efficiently than traditional methods. This suggests its potential as a clinical tool for reversing heparin-based anticoagulants (Ourri et al., 2019).

10. Enhancing Mass Spectrometry Analysis in Proteomics

The combination of trypsin and Lys-C proteases, associated with this compound, has been shown to enhance proteolysis and improve protein mass spectrometry analysis. This method increases the number of identified peptides and proteins and improves analytical reproducibility (Saveliev et al., 2013).

11. Influence on Histamine Levels and Blood Pressure

Partial sequences of tuftsin, including this compound, have been studied for their effects on histamine levels in various tissues and on arterial blood pressure in animal models. This research provides insights into the physiological roles of these peptides (Paradowski et al., 1992; Paradowski et al., 1991).

12. Antihypertensive Effects of Peptides

The peptide Met-Lys-Pro, derived from bovine casein, has demonstrated antihypertensive effects both in vitro and in vivo. Its ability to inhibit ACE and lower blood pressure in animal models points to its potential therapeutic applications (Yamada et al., 2015)

Mecanismo De Acción

The mechanism of action of “Pro-Lys” would depend on its context. For instance, in the context of the SV40 NLS, the “this compound” sequence is crucial for the protein’s ability to be imported into the nucleus . In another context, a tetrapeptide PKEK (Sequence: this compound-Glu-Lys) has been found to exert skin whitening effects .

Safety and Hazards

Direcciones Futuras

The future directions of research involving “Pro-Lys” could involve further exploration of its roles in biological systems, such as its function in nuclear localization signals . Additionally, the potential therapeutic applications of “this compound” and related peptides could be a fruitful area of future research .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQDZELMXZRSSI-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

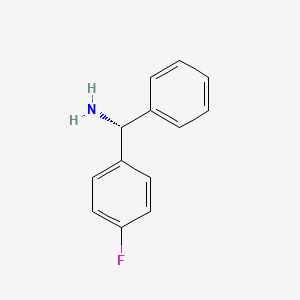

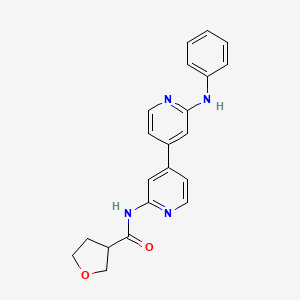

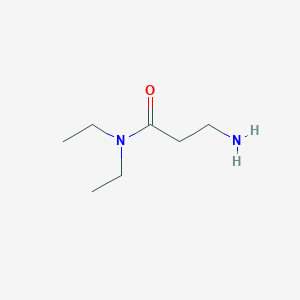

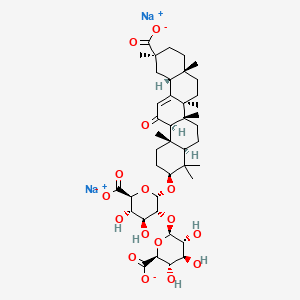

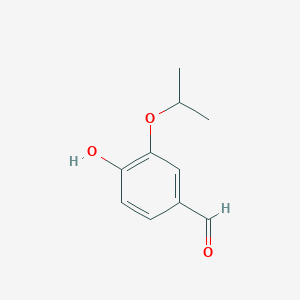

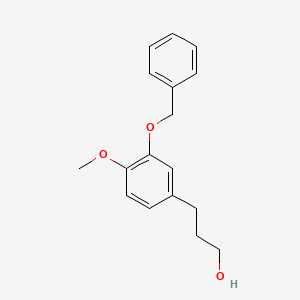

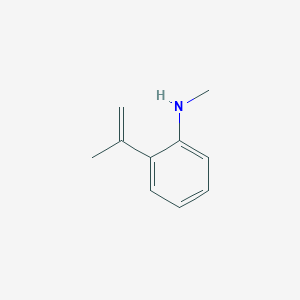

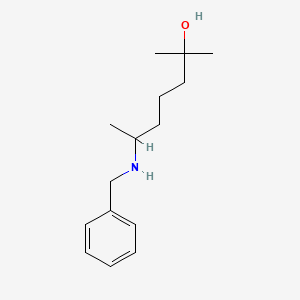

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)